(3S,4R)-4-(6-chloro-3-oxo-3H-benzo[d]isoxazol-2-yl)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile
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Overview
Description
Compound 13b is a synthetic organic compound that has been studied for its potential as a potassium ATP channel opener. It is part of a series of experimental compounds aimed at discovering lead structures that could be developed into drugs to treat urge urinary incontinence (overactive bladder) by targeting the potassium ATP channels in the smooth muscle of the bladder .
Preparation Methods
The synthesis of compound 13b involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are detailed in the original research articles. Industrial production methods for compound 13b would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and purity of the final product .
Chemical Reactions Analysis
Compound 13b undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Chemistry: It serves as a model compound for studying potassium ATP channel openers.
Biology: It has been used in research to understand the role of potassium ATP channels in cellular physiology.
Medicine: It is being investigated as a potential therapeutic agent for treating urge urinary incontinence and overactive bladder.
Mechanism of Action
Compound 13b is hypothesized to suppress involuntary bladder contractions by reducing potassium ATP channel-induced cell hyperpolarization and cellular excitability of smooth muscle cells. The molecular targets involved include the sulfonylurea receptor 2 (SUR2) and the inwardly rectifying potassium channel subunit (Kir6.2). These channels play a crucial role in regulating cellular excitability and smooth muscle contraction .
Comparison with Similar Compounds
Compound 13b is compared with other potassium ATP channel openers, highlighting its unique properties:
Compound 11r: A previously reported α-ketoamide inhibitor with a shorter plasma half-life compared to compound 13b.
Properties
Molecular Formula |
C19H15ClN2O4 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(3S,4R)-4-(6-chloro-3-oxo-1,2-benzoxazol-2-yl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C19H15ClN2O4/c1-19(2)17(23)16(13-7-10(9-21)3-6-14(13)25-19)22-18(24)12-5-4-11(20)8-15(12)26-22/h3-8,16-17,23H,1-2H3/t16-,17+/m1/s1 |
InChI Key |
LSWVRWFSRJQEKB-SJORKVTESA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3C(=O)C4=C(O3)C=C(C=C4)Cl)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C(=O)C4=C(O3)C=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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